
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadienone and is known for its unique structural properties, which include a hydroxyl group and three methyl groups attached to a cyclohexa-2,4-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the oxidation of β-isophorone using molecular oxygen. This process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and controlled reaction environments to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the hydroxyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions. For example, oxidation may yield more oxidized derivatives, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its antioxidant activity.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s reactivity is influenced by its structural features, which allow it to participate in a range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another related compound with different functional groups and structural arrangement.
Uniqueness
6-Hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65810-46-0 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
6-hydroxy-2,4,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-4-7(2)8(10)9(3,11)5-6/h4-5,11H,1-3H3 |
InChI-Schlüssel |
OHYSLWZTCFGDHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(C1=O)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


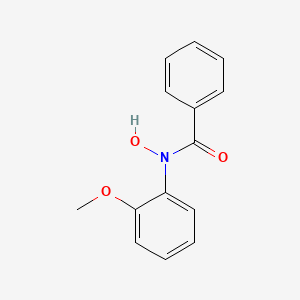
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
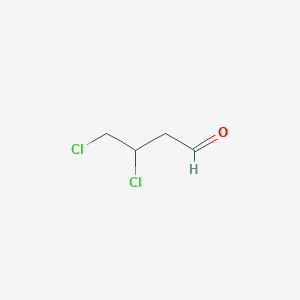
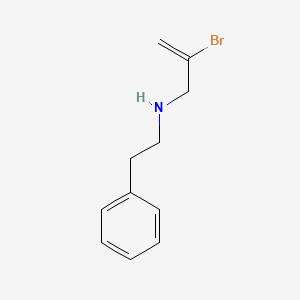

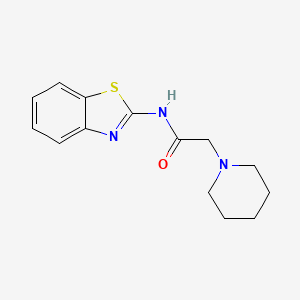
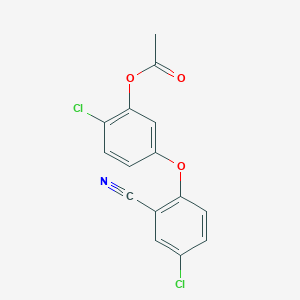

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
